7-Nitroquinolin-2(1H)-one: A Comprehensive Profile of its Physicochemical and Reactive Properties for Advanced Research Applications
7-Nitroquinolin-2(1H)-one: A Comprehensive Profile of its Physicochemical and Reactive Properties for Advanced Research Applications
An In-depth Technical Guide:
Abstract: The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] This guide focuses on a key derivative, 7-Nitroquinolin-2(1H)-one, providing an in-depth analysis of its physical, spectral, and chemical properties. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's characteristics is paramount for its effective use as a synthetic intermediate and a building block for novel chemical entities. This document synthesizes theoretical knowledge with practical, field-proven insights to serve as an essential technical resource.
Core Physicochemical Properties
7-Nitroquinolin-2(1H)-one is a solid, typically appearing as a yellow to brown crystalline powder.[3] Its core structure consists of a bicyclic system where a benzene ring is fused to a pyridin-2-one ring, with a nitro group substituent at the 7-position. The presence of the polar lactam and nitro functionalities, combined with the aromatic system, governs its physical properties.
All quantitative data are summarized in the table below for efficient reference. It is critical to note that while some experimental data for isomers are available, certain values for the 7-nitro isomer are based on high-quality computational predictions and should be confirmed experimentally for mission-critical applications.
| Property | Value | Data Source |
| IUPAC Name | 7-Nitro-1H-quinolin-2-one | --- |
| CAS Number | 75755-37-2 | |
| Molecular Formula | C₉H₆N₂O₃ | [3] |
| Molecular Weight | 190.16 g/mol | [3][4] |
| Appearance | Yellow to brown solid | [3] |
| Melting Point | >280 °C (reported for 6-nitro isomer) | [3] |
| Boiling Point | 441.1 ± 45.0 °C (Predicted) | [3] |
| Density | 1.419 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 10.35 ± 0.70 (Predicted, acidic N-H) | [3] |
| Storage | Sealed in a dry environment, room temp. |
Solubility Insights: While quantitative solubility data is scarce, the molecular structure provides qualitative guidance. The presence of hydrogen bond donors (N-H) and acceptors (C=O, -NO₂) suggests potential solubility in polar aprotic solvents like DMSO and DMF. The predicted LogP for the related 8-nitro isomer is -0.0748, indicating a degree of hydrophilicity, though solubility in water is expected to be low.[4] Experimental determination in relevant solvent systems is a mandatory first step in any workflow.
Spectroscopic Characterization: An Interpretive Guide
Spectroscopic analysis provides the definitive structural confirmation of 7-Nitroquinolin-2(1H)-one. The following sections explain the expected spectral features, providing a baseline for researchers to validate their own experimental data.
Caption: Numbering scheme for 7-Nitroquinolin-2(1H)-one.
Proton Nuclear Magnetic Resonance (¹H NMR)
In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show six distinct signals.
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N-H Proton: A broad singlet for the lactam proton (H1) will appear significantly downfield, typically >11 ppm, due to hydrogen bonding with the solvent and the electronic environment.
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Aromatic Protons (Benzene Ring): The three protons on the nitro-substituted ring (H5, H6, H8) will reside in the 7.5-9.0 ppm region. The strong electron-withdrawing effect of the nitro group at C7 will deshield the ortho protons (H6 and H8) the most, pushing them furthest downfield. H8 is expected to appear as a doublet, H6 as a doublet of doublets, and H5 as a doublet.
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Aromatic Protons (Pyridinone Ring): The two vinyl protons (H3 and H4) will appear as two distinct doublets, coupled to each other (AB system). H4 is typically downfield of H3.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum should display all nine carbon signals.
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Carbonyl Carbon: The lactam carbonyl carbon (C2) will be the most downfield signal, expected in the region of 160-165 ppm.
-
Aromatic Carbons: The remaining eight carbons will appear in the 110-150 ppm range. The carbon directly attached to the nitro group (C7) will be significantly deshielded. The quaternary carbons (C4a, C8a) can be identified by their lower intensity or through DEPT experiments.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for confirming the elemental composition.
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Molecular Ion: Using electrospray ionization (ESI), the compound will be observed as its protonated molecule [M+H]⁺ with an exact mass of approximately 191.0451, corresponding to the formula C₉H₇N₂O₃⁺.
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Fragmentation Pattern: Key fragments would likely arise from the loss of the nitro group (NO₂, 46 Da) and the carbonyl group (CO, 28 Da), providing further structural validation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides confirmation of key functional groups.
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N-H Stretch: A broad absorption band between 3200-3400 cm⁻¹ corresponds to the N-H bond of the lactam.
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C=O Stretch: A strong, sharp peak around 1650-1680 cm⁻¹ is characteristic of the cyclic amide (lactam) carbonyl group.
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N-O Stretches: Two distinct, strong bands are expected for the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.
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C=C Aromatic Stretches: Multiple absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic quinoline core.
Chemical Reactivity and Synthetic Pathways
The reactivity of 7-Nitroquinolin-2(1H)-one is dictated by the interplay between the electron-rich pyridinone ring and the electron-deficient nitro-substituted benzene ring.
Key Reactive Sites
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Nitro Group: The most versatile functional group on the molecule. It is readily reduced to an amine (7-aminoquinolin-2(1H)-one) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental for generating derivatives for structure-activity relationship (SAR) studies.[5]
-
Lactam N-H: The nitrogen proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation to introduce substituents.
-
Aromatic Ring: The nitro group strongly deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group, although such reactions are less common for this scaffold.
Plausible Synthetic Pathway
A robust and common strategy for synthesizing quinolin-2(1H)-ones is the acid-catalyzed intramolecular cyclization of a substituted cinnamic acid derivative or the condensation of an aniline with a malonic acid equivalent.[6] For 7-Nitroquinolin-2(1H)-one, a logical retrosynthetic analysis points to 3-nitroaniline as a readily available starting material.
Caption: A plausible synthetic workflow for 7-Nitroquinolin-2(1H)-one.
Causality of Experimental Choice: This pathway is advantageous because 3-nitroaniline ensures the final nitro group is positioned at C7. The Conrad-Limpach or Knorr quinoline synthesis methodologies provide reliable precedents for this type of transformation. The use of a strong acid catalyst like Polyphosphoric Acid (PPA) or Eaton's reagent is essential to drive the intramolecular Friedel-Crafts-type acylation that closes the second ring.[6]
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols for the characterization of 7-Nitroquinolin-2(1H)-one are provided. Each protocol is designed as a self-validating system where the expected outcome, based on the data in Section 2, serves to confirm the integrity of the sample.
Caption: Logical workflow for the structural validation of the target compound.
Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.
-
Instrument Setup: Use a ≥400 MHz NMR spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C, DEPT-135, COSY, and HSQC spectra.
-
Data Acquisition & Processing: Acquire data at room temperature. Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the residual DMSO signal (2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ signal (39.52 ppm).
-
Validation: Compare the obtained spectra to the predicted patterns in Section 2. Confirm the presence of all expected protons and carbons, their multiplicities, and their approximate chemical shifts.
Protocol 4.2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer. Optimize the source parameters for positive ion mode to detect the [M+H]⁺ species.
-
Data Acquisition: Infuse the sample solution directly into the source. Acquire data over a mass range that includes the expected m/z of 191.0451.
-
Validation: Verify that the most abundant peak in the spectrum corresponds to the calculated exact mass of C₉H₇N₂O₃⁺ within a 5 ppm mass accuracy window.
Protocol 4.3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Instrument Setup: Use a standard FTIR spectrometer. Record a background spectrum of the empty sample chamber.
-
Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Validation: Identify the characteristic absorption bands for the N-H, C=O, and N-O stretches as detailed in Section 2.4. The presence of all key bands confirms the functional group identity of the molecule.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11946, 7-Nitroquinoline. Retrieved from [Link]
-
Abdou, M. M. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 18(5), S324-S338. Available at: [Link]
-
Ghosh, A. et al. (2017). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. RSC Advances, 7(45), 28247-28265. Available at: [Link]
-
Patel, H. et al. (2016). SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1766-1773. Available at: [Link]
-
Al-Ostath, A. et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 26(11), 3321. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15859000, 3-Hydroxy-7-nitroquinolin-2(1H)-one. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18941542, 7-Aminoquinolin-2(1H)-one. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2(1H)-Quinolinone (CAS 59-31-4). Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved from [Link]
-
Tunoori, A. R. et al. (2014). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. ACS Medicinal Chemistry Letters, 5(10), 1126-1130. Available at: [Link]
-
Khaliq, T. et al. (2020). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetyl Carboxylic Acids. ACS Omega, 5(4), 1888-1896. Available at: [Link]
-
Parlak, C. et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals, 11(1), 1-10. Available at: [Link]
-
Pelagalli, R. et al. (2012). Supplementary Information: Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation. Green Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14526, 2(1H)-Quinoxalinone. Retrieved from [Link]
-
Supporting Information. (n.d.). Typical procedure for the preparation of 2-phenylquinolin-4(1H)-one (3aa). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | MDPI [mdpi.com]
- 3. 2(1H)-Quinolinone, 6-nitro- | 64495-55-2 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 7-Aminoquinolin-2(1H)-one | C9H8N2O | CID 18941542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
